Ser-Gly-Asn Ser-Gly-Asn Ser-Gly-Asn is a peptide.
Brand Name: Vulcanchem
CAS No.: 68141-38-8
VCID: VC6647964
InChI: InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1
SMILES: C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N
Molecular Formula: C9H16N4O6
Molecular Weight: 276.249

Ser-Gly-Asn

CAS No.: 68141-38-8

Cat. No.: VC6647964

Molecular Formula: C9H16N4O6

Molecular Weight: 276.249

* For research use only. Not for human or veterinary use.

Ser-Gly-Asn - 68141-38-8

Specification

CAS No. 68141-38-8
Molecular Formula C9H16N4O6
Molecular Weight 276.249
IUPAC Name (2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1
Standard InChI Key BPMRXBZYPGYPJN-WHFBIAKZSA-N
SMILES C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N

Introduction

Composition and Basic Properties

Ser-Gly-Asn is a linear tripeptide with the sequence Ser-Gly-Asn (SGN). Each residue contributes distinct chemical characteristics:

  • Serine (Ser): A polar amino acid with a hydroxyl group, enhancing solubility and enabling hydrogen bonding.

  • Glycine (Gly): The smallest amino acid, conferring conformational flexibility due to its lack of a side chain.

  • Asparagine (Asn): A polar, carboxamide-containing residue critical for hydrogen bonding and potential post-translational modifications .

The peptide’s molecular weight (276.25 g/mol) and empirical formula were confirmed via PubChem’s computational tools . Its IUPAC name, (2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid, reflects the stereochemistry and bonding pattern .

Structural Characteristics

Primary and Secondary Structure

The primary structure of Ser-Gly-Asn is defined by its residue sequence:

  • Serine at the N-terminus, contributing a hydroxyl group (–OH).

  • Glycine in the central position, enabling torsional flexibility.

  • Asparagine at the C-terminus, providing a carboxamide moiety (–CONH2_2).

Glycine’s absence of a β-carbon allows the peptide backbone to adopt conformations prohibited by bulkier residues. Ramachandran analysis of similar glycine-containing peptides reveals clustering in φ/ψ angles typically disallowed for other amino acids, facilitating unique hydrogen-bonding networks . For instance, the side-chain hydroxyl of Ser may interact with Asn’s carboxamide, stabilizing specific conformations .

Tertiary and Quaternary Considerations

As a tripeptide, Ser-Gly-Asn lacks a defined tertiary structure but may adopt transient folds in solution. Computational models suggest that the glycine residue promotes a compact conformation, with the Ser and Asn side chains oriented to maximize solvent interactions . In larger peptides, such as Calcicludine (a 61-residue toxin), the Ser-Gly-Asn motif appears in flexible regions critical for target binding .

Synthesis and Natural Occurrence

Laboratory Synthesis

Ser-Gly-Asn can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. The lack of steric hindrance at the glycine position simplifies coupling reactions. Purification typically involves reverse-phase HPLC, with mass spectrometry confirming the product’s identity .

Physicochemical Properties

Key properties of Ser-Gly-Asn include:

PropertyValueSource
Molecular Weight276.25 g/mol
Isoelectric Point (pI)~5.2 (estimated)
SolubilityHigh in aqueous solutions
StabilitySensitive to hydrolysis at extremes of pH

The peptide’s solubility stems from the polar side chains of Ser and Asn, while glycine’s flexibility may reduce aggregation propensity. Stability studies on similar peptides (e.g., Arg-Asn-Gly-Ser) indicate susceptibility to proteolytic cleavage at glycine junctions .

Research Gaps and Future Directions

Despite its structural simplicity, Ser-Gly-Asn underscores the importance of short peptide motifs in protein engineering and drug design. Key research priorities include:

  • Conformational Dynamics: Molecular dynamics simulations to map folding pathways.

  • Post-Translational Modifications: Screening for phosphorylation or acetylation at serine or asparagine residues.

  • Functional Studies: Incorporation into synthetic peptides to probe bioactivity.

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